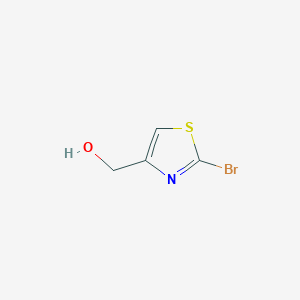

(2-Bromothiazol-4-yl)methanol

Descripción

Significance of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences

The thiazole ring is a fundamental scaffold in a vast array of biologically active compounds, underpinning the development of numerous therapeutic agents and functional materials. nih.govfabad.org.trneliti.com

The thiazole nucleus is recognized as a "pharmacophore," a core structural feature responsible for a molecule's biological activity. nih.govnih.gov This five-membered heterocyclic ring is aromatic, a property conferred by the delocalization of pi (π) electrons across the ring. mdpi.comresearchgate.net This aromaticity provides stability and creates multiple reactive sites, allowing for various chemical modifications. mdpi.comnih.gov

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govfabad.org.trnih.govkuey.net The presence of both a sulfur and a nitrogen atom in the ring facilitates diverse interactions with biological targets such as enzymes and receptors. mdpi.commdpi.com Consequently, the thiazole scaffold is a key component in more than 18 drugs approved by the U.S. Food and Drug Administration (FDA) and is prevalent in many compounds undergoing clinical investigation. nih.govnih.govresearchgate.net Its significance is demonstrated in its ability to inhibit critical biological pathways, including those involved in the cell cycle and microbial proliferation. mdpi.comnih.govcolab.ws

The thiazole ring is a structural motif found in both naturally occurring molecules and a multitude of synthetic compounds. neliti.commdpi.comanalis.com.my A prominent natural example is Vitamin B1 (thiamine), which contains a thiazole moiety and is essential for the proper functioning of the nervous system. mdpi.comanalis.com.mynih.gov The thiazole ring is also a key component of penicillins, a class of naturally derived antibiotics. mdpi.comnih.gov

In the realm of synthetic chemistry, the thiazole scaffold is integral to a wide range of pharmaceuticals. tandfonline.com Clinically approved drugs containing this ring system include:

Dasatinib and Dabrafenib: Anticancer agents used in chemotherapy. mdpi.comnih.govnih.gov

Ritonavir: An antiretroviral medication used in the treatment of HIV. nih.govresearchgate.net

Sulfathiazole: An antimicrobial drug. researchgate.net

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID). encyclopedia.pubnumberanalytics.com

Nizatidine: An antiulcer agent. researchgate.net

The prevalence of the thiazole ring in these diverse therapeutic agents underscores its importance and versatility in drug design and development. nih.govresearchgate.net

Halogenated thiazoles, such as those containing bromine or chlorine, are particularly valuable intermediates in organic synthesis. numberanalytics.comnih.gov The presence of a halogen atom, like the bromine in (2-Bromothiazol-4-yl)methanol, significantly influences the molecule's reactivity. smolecule.com

The bromine atom at the C2-position of the thiazole ring is a good leaving group, making this position susceptible to nucleophilic substitution reactions. smolecule.compharmaguideline.com This allows for the introduction of a wide variety of functional groups by displacing the bromine with different nucleophiles. smolecule.compharmaguideline.com Furthermore, halogenated thiazoles are excellent substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which are powerful methods for forming new carbon-carbon bonds. acs.orgmdpi.com

An interesting phenomenon known as the "halogen dance" reaction has been utilized with halogenated thiazoles. acs.orgacs.org This reaction involves the base-induced migration of a halogen atom to a different position on the ring, providing access to isomers that are otherwise difficult to synthesize. acs.org This reactivity makes halogenated thiazoles powerful tools for creating highly functionalized and complex thiazole derivatives for various research applications. acs.orgacs.org

Academic Context of this compound

Within the broader family of thiazole compounds, this compound holds a specific and important position due to its unique combination of functional groups.

This compound is a disubstituted thiazole derivative. smolecule.com Its key structural features are a bromine atom at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position of the thiazole ring. smolecule.comambeed.com The reactivity of the thiazole ring is position-dependent; the C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack, while the C5 position is the most electron-rich and favored for electrophilic substitution. pharmaguideline.com

The placement of the bromo group at the reactive C2 position and the hydroxymethyl group at the C4 position gives the molecule a dual functionality. smolecule.com The bromo group can act as a handle for substitution or coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or participate in esterification or etherification reactions. smolecule.com This specific arrangement makes this compound a distinct and synthetically useful member of the thiazole family. chemimpex.comsmolecule.com

The unique chemical structure of this compound makes it a highly versatile building block in research and development, particularly in the pharmaceutical and agrochemical sectors. chemimpex.comsmolecule.com It serves as a key intermediate in the synthesis of complex, biologically active molecules. chemimpex.com

In pharmaceutical research, it has been used in the development of novel therapeutic agents. For instance, it is a precursor in the synthesis of protease-activated receptor 4 (PAR4) inhibitors, which are investigated for their potential in treating thromboembolic disorders. google.com Its ability to serve as a scaffold allows medicinal chemists to construct a variety of derivatives for screening against different biological targets. chemimpex.comsmolecule.com

In the agrochemical industry, this compound is utilized in the formulation of crop protection agents. chemimpex.com The thiazole core is present in several commercial fungicides, and the specific functional groups of this compound allow for the design of new and effective fungicidal and herbicidal compounds. chemimpex.comneliti.com The combination of a reactive bromine atom and a modifiable hydroxymethyl group provides a powerful platform for creating diverse molecular architectures tailored for specific applications in scientific research. chemimpex.comsmolecule.com

Structure

2D Structure

Propiedades

IUPAC Name |

(2-bromo-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHIGOLOLSXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376812 | |

| Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-86-7 | |

| Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 2 Bromothiazol 4 Yl Methanol and Its Derivatives

Reactivity of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom at the C2 position of the thiazole ring is the most reactive site for nucleophilic attack and cross-coupling reactions. globalresearchonline.netkuey.net The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring makes the C2 carbon electron-deficient and thus susceptible to reactions with nucleophiles and organometallic reagents. globalresearchonline.netmdpi.com

The bromine atom on the thiazole ring of (2-Bromothiazol-4-yl)methanol and its derivatives can be displaced by various nucleophiles. smolecule.com This reactivity is a cornerstone for introducing diverse functional groups at the 2-position of the thiazole core.

Common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. smolecule.comresearchgate.net For instance, the reaction of 2-bromothiazole (B21250) derivatives with amines can yield 2-aminothiazole (B372263) compounds. researchgate.net Similarly, reaction with thiophenoxide anion has been shown to displace bromine from a bromothiazole derivative. cdnsciencepub.com

The conditions for these substitution reactions can vary depending on the nucleophile's reactivity and the specific substrate. In some cases, the reactions proceed under mild conditions, while others may require heating or the use of a catalyst. The inherent reactivity of the C2 position facilitates these transformations, providing a straightforward method for elaborating the thiazole scaffold. globalresearchonline.net

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Bromothiazole Derivatives

| Substrate | Nucleophile | Product | Reference |

| 2-Bromothiazole | Amines | 2-Aminothiazole derivatives | researchgate.net |

| 2-Amino-4-methyl-5-bromothiazole | Thiophenoxide anion | 2-Amino-4-methyl-5-(phenylthio)thiazole | cdnsciencepub.com |

| 2-Bromothiazole derivatives | Potassium fluoride | 2-Fluorothiazole derivatives | nih.gov |

The bromine atom at the 2-position of the thiazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov Among these, the Suzuki and Sonogashira couplings are widely employed to introduce aryl, heteroaryl, and alkynyl groups.

Suzuki Coupling

The Suzuki coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com this compound and its derivatives readily participate in Suzuki coupling reactions, allowing for the synthesis of 2-arylthiazole derivatives. nih.gov These reactions typically exhibit good to excellent yields and tolerate a wide range of functional groups. nih.gov The choice of palladium catalyst, ligand, and base can be crucial for optimizing the reaction conditions, especially for sterically hindered substrates. nih.govorganic-chemistry.org For instance, a ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the formation of a palladacyclic intermediate. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nrochemistry.comwikipedia.org 2-Bromothiazole derivatives are suitable substrates for Sonogashira coupling, leading to the formation of 2-alkynylthiazoles. thieme-connect.denih.gov This reaction is generally carried out under mild conditions and tolerates various functional groups. nrochemistry.com The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. nrochemistry.com The Sonogashira protocol has been successfully applied to convert 2-substituted 4-bromothiazoles into 2-substituted 4-alkynylthiazoles. researchgate.net

Table 2: Examples of Cross-Coupling Reactions on 2-Bromothiazole Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Suzuki Coupling | 2'-Bromo-2-aryl benzothiazoles | Arylboronic acids | Pd catalyst, base | 2'-Aryl-2-aryl benzothiazoles | nih.gov |

| Suzuki Coupling | 4-Bromo-2-ketothiazoles | Haloheteroaromatics | Pd catalyst, Cy-JohnPhos/XPhos ligands | 4-Pyridinyl- and 4-thiazolyl-2-ketothiazoles | nih.gov |

| Sonogashira Coupling | 2-Bromothiazole | Terminal alkynes | Pd(PPh3)2Cl2, CuI, diisopropylamine | 2-Alkynylthiazole | nrochemistry.com |

| Sonogashira Coupling | 2,4-Dibromothiazole (B130268) | Alkynyl zinc halides | Pd(0) catalyst | 2-Alkynyl-4-bromothiazole | researchgate.net |

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the thiazole ring offers another site for chemical modification, primarily through oxidation and derivatization reactions. smolecule.com This functional group can be readily transformed into other valuable functionalities, further expanding the synthetic utility of this compound.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. smolecule.com For example, Swern oxidation or the use of manganese dioxide can convert the hydroxymethyl group to a formyl group (aldehyde). nih.govresearchgate.net Further oxidation can lead to the corresponding carboxylic acid. This transformation is crucial for synthesizing thiazole-4-carbaldehydes and thiazole-4-carboxylic acids, which are important intermediates in medicinal chemistry. researchgate.net

The hydroxymethyl group can be converted into a variety of other functional groups. For instance, it can be transformed into a halomethyl group, such as a bromomethyl group, which is a reactive intermediate for further substitution reactions. afgsci.com The hydroxyl group can also be converted into esters or ethers, providing a means to modify the molecule's physical and chemical properties. These derivatizations are essential for structure-activity relationship (SAR) studies in drug discovery, allowing for fine-tuning of a compound's biological activity.

Electrophilic Properties and Interactions in Biological Systems

The thiazole ring, particularly when substituted with electron-withdrawing groups like bromine, can exhibit electrophilic properties that are relevant to its interactions with biological macromolecules. mdpi.com The electron-deficient nature of the thiazole ring can facilitate interactions with nucleophilic residues in biological targets, such as the thiol group of cysteine residues in proteins. mdpi.comnih.gov

Electrophilicity of this compound Derivatives

The electrophilicity of the this compound scaffold is significantly influenced by the bromine atom at the C-2 position. The thiazole ring itself is an electron-deficient heterocycle, and the presence of an electron-withdrawing halogen like bromine further enhances this property. This makes the C-2 carbon a prime target for nucleophilic attack. nih.govresearchgate.net Studies on related brominated thiazoles confirm that the presence of bromine enhances the molecule's electrophilic character, making it useful in various chemical reactions, including nucleophilic substitutions. cymitquimica.com

Research on 2,4-dibromothiazole has shown that cross-coupling reactions occur preferentially at the more electron-deficient 2-position, reinforcing the notion of its higher electrophilicity compared to other positions on the ring. researchgate.net In derivatives of this compound, this inherent electrophilicity is retained. For instance, in the design of electrophilic warheads, the bromine at the 2-position is often kept specifically to increase the electron deficiency of the thiazole ring, thereby making attached groups, such as alkynes, more electrophilic. nih.gov Computational studies on related compounds, like 5-(2-bromothiazol-4-yl)-4-tosyloxazoles, have also highlighted the electron-withdrawing nature of the 2-bromothiazole moiety. researchgate.net This contrasts with derivatives like 2,4-diaminothiazole, which are electron-rich and behave as strong carbon nucleophiles. unibo.it

Thiol-Based Nucleophile Additions

The enhanced electrophilicity of the 2-bromothiazole system makes it a suitable substrate for reactions with soft nucleophiles, such as thiols. bham.ac.uk Thiol-based nucleophiles are prevalent in biological systems, most notably in the amino acid cysteine, making reactions with these molecules particularly relevant in medicinal chemistry. nih.govbham.ac.uk

In a notable study, the reactivity of a library of electrophilic heterocycles, including derivatives related to this compound, was assessed through NMR-based kinetic studies using the methyl ester of N-Boc cysteine as a thiol-based nucleophile. nih.gov These experiments measure the rate of thiol addition, providing a quantitative comparison of electrophilicity. The reaction involves the nucleophilic attack of the thiol on an electrophilic center of the thiazole derivative, facilitated by a base. nih.gov While the bromine at C-2 activates the ring, in many designed "warhead" molecules, the thiol addition occurs at a different electrophilic site, such as a conjugated alkyne, whose reactivity is enhanced by the electron-withdrawing 2-bromothiazole ring. nih.gov

The general mechanism for such thiol additions to an activated electrophile on the thiazole scaffold is depicted below:

Figure 1: General Mechanism for Thiol AdditionThe reaction kinetics, often reported as half-lives (t1/2), provide a direct measure of how readily the thiol adds to the electrophile. nih.gov

Correlation of LUMO Energy with Reactivity

The reactivity of a molecule is intrinsically linked to its electronic properties, which can be described by frontier molecular orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which a nucleophile's electrons are donated during a reaction. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack and thus higher reactivity. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is also a key indicator of chemical reactivity and stability. researchgate.net

Density Functional Theory (DFT) calculations are commonly employed to determine the LUMO energies of molecules like this compound and its derivatives. nih.govresearchgate.net These computational analyses can help predict and rationalize the observed reactivity. For example, DFT calculations on various heterocyclic electrophiles have been used to analyze their electrophilic sites and estimate the energies involved in adduct formation with thiols. nih.gov

However, the correlation between calculated LUMO energies and experimentally determined reactivity is not always straightforward. In a study involving a series of electrophilic thiazole analogs, DFT calculations were performed, but researchers found no observable correlation between the calculated LUMO energies and the experimentally measured half-lives (t1/2) for thiol addition. nih.gov This suggests that while LUMO energy is a critical theoretical parameter, other factors such as sterics, solvation effects, and the specific transition state geometry can also play a dominant role in determining the actual reaction kinetics. nih.gov

Table 1: Theoretical vs. Experimental Reactivity Indicators

| Compound Type | Theoretical Indicator | Experimental Measure | Correlation Finding | Reference |

|---|---|---|---|---|

| Thiazole-based Electrophiles | LUMO Energy (calculated via DFT) | Reaction Half-life (t1/2) with Thiol Nucleophile (NMR) | No direct correlation observed | nih.gov |

| General Bioactive Molecules | HOMO-LUMO Energy Gap | Bioactivity | Lower gap often corresponds to higher bioactivity/reactivity | researchgate.net |

Applications of 2 Bromothiazol 4 Yl Methanol in Synthetic Chemistry and Materials Science Research

Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of (2-Bromothiazol-4-yl)methanol, with its electrophilic aromatic ring and nucleophilic hydroxyl group, allows for a wide range of chemical modifications. This makes it an important intermediate in the multi-step synthesis of more complex organic structures. chemimpex.comsmolecule.com

This compound is a significant precursor in the creation of molecules with notable biological activity, particularly in the fields of agrochemicals and pharmaceuticals. chemimpex.com Its framework is integral to the development of novel therapeutic agents and crop protection agents. chemimpex.com

Detailed research has demonstrated its role in synthesizing new Succinate (B1194679) Dehydrogenase Inhibitors (SDHi), which are a class of fungicides used to control pathogenic fungi. acs.orgnih.gov In one synthesis, this compound is coupled with a boronic acid derivative using a palladium catalyst to form a new carbon-carbon bond, a key step in building the final fungicidal molecule. acs.org

| Reactant | Reagents | Conditions | Product Type |

|---|---|---|---|

| This compound | Aryl Boronic Acid, Pd(PPh₃)₄, NaHCO₃ | Dioxane/H₂O, 90 °C | 2-Arylthiazol-4-yl)methanol derivative |

The compound is also instrumental in synthesizing molecules designed to induce ferroptosis, a specific type of programmed cell death, which is a target in cancer research. nih.gov In these synthetic pathways, the related precursor, ethyl 2-bromothiazole-4-carboxylate, is first reduced to this compound before further modification. nih.gov General applications also include its use as an intermediate in the development of anti-inflammatory and antimicrobial agents. chemimpex.com

The chemical reactivity of this compound at two key positions makes it a versatile starting point for a variety of other thiazole (B1198619) derivatives. smolecule.com The bromine atom at the 2-position is susceptible to displacement through nucleophilic substitution and can participate in cross-coupling reactions. smolecule.comacs.org The hydroxymethyl group at the 4-position can be chemically altered, for example, through oxidation to form the corresponding aldehyde or carboxylic acid. smolecule.com These transformations open pathways to a wide array of functionalized thiazoles for further use in chemical synthesis. smolecule.comchemicalbook.com

| Functional Group | Reaction Type | Potential Reagents | Product | Reference |

|---|---|---|---|---|

| Bromo Group (C2) | Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst | 2-Arylthiazole Derivative | acs.org |

| Bromo Group (C2) | Nucleophilic Substitution | Amines, Alcohols | 2-Amino/Alkoxy-thiazole Derivative | smolecule.com |

| Methanol (B129727) Group (C4) | Oxidation | MnO₂, etc. | 2-Bromothiazole-4-carbaldehyde | smolecule.comacs.org |

| Methanol Group (C4) | Oxidation | Stronger oxidizing agents | 2-Bromothiazole-4-carboxylic acid | smolecule.com |

Contribution to Material Science Research

The thiazole ring is a component in various materials, and as a result, this compound is a compound of interest in materials science. chemimpex.comsmolecule.com

Research into the broader class of thiazole-containing compounds suggests their potential for creating novel materials with specific electronic or thermal properties. chemimpex.com The thiazole heterocycle is explored in the development of organic semiconductors. core.ac.uk While the potential exists, specific published research detailing the direct use of this compound to create new materials with unique properties is not extensively documented in the reviewed literature. smolecule.com

Thiazole-containing molecules have been investigated for their use in developing polymers for applications such as organic photovoltaics. nih.govcore.ac.uk However, specific examples of this compound being directly employed in the synthesis of specialty polymers or coatings are limited in available scientific literature. Its potential in this area is inferred from the general utility of thiazole derivatives in materials science. chemimpex.comambeed.com

Role as an Intermediate in Industrial Processes

This compound serves as an intermediate in processes that have industrial relevance, particularly in the agrochemical and pharmaceutical sectors. chemimpex.com Its utility as a building block for patented fungicides, such as novel SDH inhibitors, underscores its importance in industrial research and development. acs.orgnih.gov The synthesis of such high-value, biologically active compounds is a key focus of the chemical industry. chemimpex.comlookchem.com

Production of Pharmaceuticals and Agrochemicals

The thiazole ring is a prominent structural motif found in numerous biologically active compounds, and this compound serves as a key building block in the synthesis of many such molecules. chemimpex.comsmolecule.com Its ability to undergo various chemical transformations makes it an essential precursor in drug discovery and the development of crop protection agents. chemimpex.com

The presence of the bromine atom on the thiazole ring allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups. smolecule.com Furthermore, the methanol group can be oxidized to an aldehyde or a carboxylic acid, providing additional points for molecular modification. smolecule.com This versatility has been exploited in the synthesis of compounds with potential anti-inflammatory, antimicrobial, and antifungal properties. chemimpex.com

In the realm of agrochemicals, this compound is utilized in the formulation of effective crop protection agents. chemimpex.com Its derivatives have shown promise as fungicides and herbicides, contributing to enhanced agricultural productivity. chemimpex.comsmolecule.com For instance, research has demonstrated the synthesis of novel succinate dehydrogenase (SDH) inhibitors, a class of fungicides, using this compound as a key intermediate. acs.org The general synthetic scheme often involves the coupling of this compound with other heterocyclic structures to generate the final active compounds.

Table 1: Examples of Bioactive Compounds Synthesized from this compound Derivatives

| Compound Class | Precursor/Intermediate | Target Application | Research Finding |

| N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives | This compound | Fungicides (SDH inhibitors) | Synthesis of a series of derivatives showing potential as fungicidal candidates. acs.org |

| Thiazole-based Bioisosteres | 4-Bromothiazol-2-yl carboxaldehyde (derived from the corresponding methanol) | Potential therapeutic agents | Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as potential bioisosteres of salicylidene acylhydrazides. nih.govmdpi.com |

| Cysteine-Targeting Agents | This compound | Induction of ferroptosis | Used in the synthesis of electrophilic hetero-aromatic warheads that can induce ferroptosis, a form of programmed cell death. nih.gov |

| 2-Amino/hydrazino-4-arylthiazoles | This compound derivatives | Various pharmacological activities | A versatile scaffold for developing compounds with antibacterial, anti-inflammatory, and other medicinal properties. tandfonline.comtandfonline.com |

Synthesis of Dyes and Electronic Materials

The inherent aromatic and electron-rich nature of the thiazole ring makes it an attractive component in the design of functional organic materials, including dyes and materials for electronic applications. cymitquimica.comacrhem.org While direct synthesis of commercial dyes starting from this compound is not extensively documented, the compound and its derivatives are valuable precursors for creating novel chromophores and conjugated systems. emerald.comresearchgate.net

Thiazole-based azo dyes have been synthesized and their solvatochromic properties investigated, demonstrating the influence of the thiazole moiety on the dye's color and interaction with different solvents. isca.me The synthesis of such dyes often involves the diazotization of an amino-thiazole derivative, which can be prepared from a bromo-thiazole precursor. A patent describes the preparation of Disperse Blue 360 using 2-bromothiazole (B21250) as a starting material, highlighting the industrial relevance of this class of compounds in dye synthesis. google.com

In the field of materials science, thiazole-containing compounds are explored for their potential in creating novel materials with unique optical and electronic properties. chemimpex.combldpharm.com They are used as building blocks for conjugated polymers, which are key components in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). advancedsciencenews.comresearchgate.net The synthesis of these polymers often relies on cross-coupling reactions where a bromo-substituted monomer, potentially derived from this compound, is polymerized with another monomer. rsc.org Research has shown the synthesis of bithiophene-bithiazole alternating copolymers and other conjugated polymers where the thiazole unit plays a crucial role in determining the electronic properties of the final material. researchgate.net

Table 2: Applications of Thiazole Derivatives in Dyes and Electronic Materials

| Application Area | Type of Material | Key Structural Feature | Relevant Research Finding |

| Dyes | Azo Dyes | Thiazole ring as part of the chromophore | Synthesis and solvatochromic studies of thiazolyl-based azo dyes. isca.me |

| Dyes | Disperse Dyes | 2-Bromothiazole derivatives | A patented method for preparing Disperse Blue 360 utilizes 2-bromothiazole. google.com |

| Electronic Materials | Conjugated Polymers | Thiazole units in the polymer backbone | Synthesis of bithiophene-bithiazole alternating copolymers for electronic applications. researchgate.net |

| Electronic Materials | Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) | Donor-acceptor polymers containing thiazole | Development of thiazole-flanked isoindigo-based polymers for use in transistors. rsc.org |

Mechanistic Investigations and Computational Studies

Theoretical Studies on Electronic Structure

Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the electronic properties that govern the reactivity of (2-Bromothiazol-4-yl)methanol.

Density Functional Theory (DFT) has become a vital theoretical method for studying the electronic structure of molecules. imist.ma Calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), provide detailed information on molecular geometry, electronic distribution, and orbital energies. imist.maresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests a molecule is more reactive, softer, and more polarizable. researchgate.net In contrast, a wider gap is associated with greater stability and chemical hardness. researchgate.net For thiazole (B1198619) derivatives, the distribution of these orbitals is critical. For instance, in a related compound, 5-(2-bromothiazol-4-yl)-4-tosyloxazole, the presence of the 2-bromothiazole (B21250) group, an electron acceptor, leads to a specific energy band gap and distribution of the LUMO electron cloud across the molecule. researchgate.net This analysis suggests that such compounds are reactive. researchgate.net The energy of these orbitals is also used to calculate several global chemical reactivity descriptors (GCRD), such as chemical hardness and the electrophilicity index. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| ΔE (Gap) | E(LUMO) - E(HOMO) | A smaller gap signifies higher reactivity and lower kinetic stability. researchgate.net |

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. chemrxiv.orgchemrxiv.org The MESP map displays different colors to represent the electrostatic potential on the molecule's surface. researchgate.net

The global electrophilicity index (ω) is a quantitative measure of a molecule's ability to act as an electrophile. uchile.cl It is calculated from the HOMO and LUMO energies obtained via DFT. researchgate.net This index allows for the classification of molecules on a unified scale of electrophilicity. uchile.cl Organic molecules with an electrophilicity index greater than 1.5 eV are categorized as strong electrophiles. researchgate.net

For derivatives containing a 2-bromothiazole moiety, the electrophilicity index can be significant, indicating they are good electrophiles. researchgate.net This high electrophilicity is consistent with the known reactivity of 2-halothiazoles in various reactions. The negative chemical potential values derived from these calculations also indicate the stability of the synthesized compounds. researchgate.net The electrophilicity index is a valuable tool for rationalizing the chemical reactivity of compounds in polar reactions. uchile.climist.ma

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape. Negative values indicate stability. researchgate.net |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. uchile.cl |

Influence of Substituents on Electronic Properties and Reactivity

For instance, introducing a strong electron-withdrawing group, such as a nitro group, can decrease the charge density in the thiazole ring, potentially reducing certain biological activities. tandfonline.com Conversely, electron-donating groups can enhance the charge density. tandfonline.com In the synthesis of thiazole analogs, blocking a reactive position, such as the 2-position, with a group like a para-fluorophenyl ring can serve to reduce the electron density of the thiazole ring, thereby increasing the electrophilicity of other moieties attached to it. nih.gov The strategic placement of substituents is a key method for fine-tuning the electronic properties and directing the reactivity of thiazole derivatives for specific applications, such as in drug design. nih.govtandfonline.com Cross-coupling reactions are often favored at the more electron-deficient 2-position of the thiazole ring. researchgate.net

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is essential for its effective use in organic synthesis. The bromine atom at the 2-position of the thiazole ring is a key functional group that dictates much of its reactivity.

This compound is typically synthesized via the reduction of its corresponding ester, ethyl 2-bromothiazole-4-carboxylate, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov

The primary reactivity pattern of the 2-bromothiazole core involves the substitution of the bromine atom. The thiazole ring's electronic nature makes the C2 position electron-deficient and thus highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.netrsc.org This regioselectivity allows 2-bromothiazoles to serve as versatile precursors for 2-substituted and 2,4-disubstituted thiazoles. researchgate.net

Mechanisms often involve:

Nucleophilic Aromatic Substitution (SNAr): The bromine at the C2 position can be displaced by various nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are effective for forming new carbon-carbon bonds at the C2 position. researchgate.net

Halogen-Metal Exchange: The bromine atom can be exchanged with a metal (e.g., lithium or magnesium), creating an organometallic thiazole reagent that can then react with various electrophiles. researchgate.net

These reaction pathways highlight the utility of this compound and related 2-bromothiazoles as foundational building blocks in the synthesis of complex pharmaceutical and agrochemical compounds. chemimpex.com

Mechanistic Insights from NMR Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and mechanisms in real-time. For the synthesis of this compound, which is commonly achieved through the reduction of ethyl 2-bromothiazole-4-carboxylate with a reducing agent like sodium borohydride (NaBH₄), NMR kinetic studies can provide valuable insights into the reaction progress and the formation of any intermediates. academie-sciences.frmasterorganicchemistry.com

In a typical NMR kinetic experiment for this reduction, the ¹H NMR spectrum of the reaction mixture would be monitored over time. The disappearance of the signals corresponding to the starting ester (e.g., the quartet and triplet of the ethyl group and the thiazole proton signals) and the appearance of new signals corresponding to the product alcohol (e.g., the methylene (B1212753) protons of the methanol (B129727) group and the shifted thiazole proton signals) can be integrated to determine the concentration of each species at various time points. youtube.comchemicalbook.comresearchgate.net

Table 1: Hypothetical ¹H NMR Data for Kinetic Monitoring of the Reduction of Ethyl 2-bromothiazole-4-carboxylate

| Compound | Functional Group | Chemical Shift (ppm, hypothetical) | Multiplicity |

| Ethyl 2-bromothiazole-4-carboxylate | -CH₂- (ethyl) | 4.40 | Quartet |

| -CH₃ (ethyl) | 1.38 | Triplet | |

| Thiazole-H | 8.10 | Singlet | |

| This compound | -CH₂- (methanol) | 4.75 | Singlet |

| Thiazole-H | 7.50 | Singlet |

By plotting the concentration of the reactant or product as a function of time, the reaction rate can be determined. Further analysis of the rate data can reveal the order of the reaction with respect to each reactant and provide information about the rate-determining step. masterorganicchemistry.com For instance, such studies could elucidate the role of additives like lithium chloride, which is often used in these reductions.

Moreover, NMR kinetic studies can help to identify and characterize any transient intermediates that may be formed during the reaction. For example, in the reduction of esters with NaBH₄, alkoxyborohydride intermediates are formed. While often too reactive to be isolated, their presence can sometimes be inferred from changes in the NMR spectra. masterorganicchemistry.comdalalinstitute.com

Computational studies, often performed in conjunction with experimental NMR data, can further refine the mechanistic picture. Density Functional Theory (DFT) calculations can be used to model the structures and energies of reactants, transition states, and products, providing a theoretical basis for the observed reaction kinetics and stereoselectivity. researchgate.netnih.gov For thiazole derivatives, computational studies have been used to investigate properties such as protonation sites and electronic structure, which can influence their reactivity. researchgate.net

Table 2: Key Parameters Investigated in Mechanistic Studies

| Study Type | Parameters Investigated | Relevance to this compound Synthesis |

| NMR Kinetics | Reaction rates, reactant and product concentrations over time, identification of intermediates. | Elucidating the mechanism of the reduction of the corresponding ester, determining the rate law, and identifying any stable intermediates. |

| Computational Chemistry (DFT) | Transition state energies, reaction energy profiles, charge distribution, NMR chemical shift prediction. | Supporting experimental findings, predicting reactivity, and understanding the electronic properties of the thiazole ring. researchgate.netnih.gov |

Advanced Spectroscopic Characterization Techniques for Thiazole Derivatives

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For (2-Bromothiazol-4-yl)methanol (C₄H₄BrNOS), the calculated molecular weight is 194.05 g/mol . chemimpex.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 194. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺) would be observed, confirming the presence of one bromine atom. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental formula. For instance, the HRMS of a related derivative was used to confirm its calculated formula. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound. researchgate.net

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. libretexts.org The C-H stretching of the thiazole (B1198619) ring and the methylene (B1212753) group would appear around 2850-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the thiazole ring typically occur in the 1400-1650 cm⁻¹ region. sapub.org The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Alcohol |

| C-H stretch (aromatic/aliphatic) | 2850-3100 | Thiazole ring / -CH₂- |

| C=N / C=C stretch | 1400-1650 | Thiazole ring |

| C-O stretch | 1000-1250 | Alcohol |

| C-Br stretch | 500-700 | Bromo-group |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. For conjugated systems like thiazole, the primary absorptions are due to π → π* transitions.

Thiazole derivatives typically exhibit strong absorption in the ultraviolet region. The interaction of a new thiazole orange derivative with DNA showed significant absorption bands that were analyzed to understand the binding process. nih.gov The UV-Vis spectra of sulfasalazine, which contains aromatic rings, showed peaks at 253 nm and 359 nm in methanol (B129727), attributed to n-π* and π-π* transitions, respectively. arabjchem.org For this compound, absorption maxima (λmax) are expected in the UV range, characteristic of the electronic structure of the brominated thiazole ring system. The exact position of λmax can be influenced by the solvent and the substituents on the thiazole ring.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules, or fluorophores. Thiazole-containing compounds often exhibit intrinsic fluorescence, making this technique particularly valuable. scientificarchives.com The emission properties, such as wavelength and intensity, are exquisitely sensitive to the molecule's local environment and structural conformation. mdpi.com For instance, asymmetrical cyanine (B1664457) dyes containing a benzothiazole (B30560) ring, like Thiazole Orange (TO), show negligible fluorescence in solution but become intensely fluorescent upon binding to macromolecules like DNA or when their intramolecular motion is restricted. nih.gov This "turn-on" fluorescence is a result of hampered non-radiative decay pathways. nih.gov

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the surrounding solvent. This phenomenon is a powerful tool for probing the differences in the dipole moments of a molecule between its ground and excited states. For thiazole derivatives, which often possess charge-transfer characteristics, the study of solvatochromic shifts provides critical information about their electronic transitions. researchgate.netnih.gov

The photophysical properties of an oxazole (B20620) derivative incorporating a (2-bromothiazol-4-yl) moiety, specifically 5-(2-bromothiazol-4-yl)-4-tosyloxazole (OX-2), have been investigated using solvatochromic shift techniques. researchgate.net Such studies typically involve measuring the absorption (λ_abs_) and fluorescence (λ_fl_) maxima in a series of solvents with varying polarities. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity generally indicates a larger dipole moment in the excited state compared to the ground state, which is a common feature for many thiazole derivatives. researchgate.netnih.govresearchgate.net

The Lippert-Mataga equation is frequently employed to quantify this behavior and estimate the change in dipole moment (Δµ) upon excitation. mdpi.com Research on various thiazole derivatives has demonstrated significant solvatochromic shifts, highlighting their potential as fluorescent probes and sensors. mdpi.commdpi.com For example, certain N,N-Bis(2-methoxyethyl) benzenesulfonamide-substituted thiazoles exhibit very large Stokes shifts (the difference between emission and absorption maxima), with one derivative showing a shift of 11,974 cm⁻¹ in methanol, indicating substantial polarization in the excited state. researchgate.netnih.gov

Table 1: Solvatochromic Data for Selected Thiazole Derivatives in Various Solvents

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) | Reference |

| Thiazole-hydrazone conjugate (5d) | DMF | 415 | - | - | urfu.ru |

| Thiazole-hydrazone conjugate (5d) | DMSO | 414 | - | - | urfu.ru |

| Thiazole-hydrazone conjugate (5f) | Methanol | 382 | - | - | urfu.ru |

| o-methoxyphenylamino substituted thiazole | Methanol | - | - | 11,974 | researchgate.netnih.gov |

| Thienylthiazole Boron Complex (2) | Toluene | ~490 | ~530 | ~5700 | mdpi.com |

| Thienylthiazole Boron Complex (2) | Acetonitrile | ~490 | ~650 | ~5700 | mdpi.com |

This table presents a selection of reported solvatochromic data for different thiazole derivatives to illustrate the typical range of observed spectral shifts. Data for this compound itself is not available in the cited literature, but the behavior of related structures provides a strong inferential basis.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions with another chemical substance, known as a quencher. These studies are instrumental in understanding the interaction of thiazole derivatives with their environment, particularly with metal ions and other molecules. nih.govresearchgate.net The quenching mechanism can be dynamic (collisional) or static (formation of a non-fluorescent ground-state complex).

Thiazole derivatives have been extensively studied as chemosensors where fluorescence quenching is the signaling mechanism. nih.gov For instance, novel quinoline-based thiazole derivatives have demonstrated selective fluorescence quenching in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions. nih.gov Similarly, luminescent metal-organic frameworks (MOFs) based on thiazolo[5,4-d]thiazole (B1587360) ligands exhibit quenching upon interaction with environmental contaminants like Hg(II) ions or nitroaromatic compounds. scientificarchives.commdpi.com The quenching is often attributed to electron or energy transfer processes between the excited fluorophore and the quencher, or the formation of a complex that facilitates non-radiative decay. scientificarchives.commdpi.com

In a study on zinc phthalocyanine (B1677752) complexes bearing thiazole units, benzoquinone was found to be an effective quencher of their fluorescence in DMF solution. researchgate.net Such studies are crucial for developing sensitive and selective fluorescent probes for various analytical applications.

Table 2: Fluorescence Quenching of Thiazole Derivatives by Various Quenchers

| Thiazole Derivative | Quencher | Quenching Efficiency | Proposed Mechanism | Reference |

| Quinoline-based phenyl thiazole (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | Remarkable quenching | Complex formation | nih.gov |

| Quinoline-based benzothiazole (QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Remarkable quenching | Complex formation | nih.gov |

| [Zn(Py₂TTz)(5-OH-IPA)]n MOF | Hg(II) | High | Binding to S and N atoms of thiazole | scientificarchives.com |

| Zr-MOF with BTDB ligand | 2,4,6-Trinitrophenol | High | Electron/energy transfer, electrostatic interactions | mdpi.com |

| Zinc (II) phthalocyanine with thiazole units | Benzoquinone | Effective quenching | Not specified | researchgate.net |

This table summarizes findings on the fluorescence quenching of various thiazole-based compounds, illustrating their potential as chemosensors.

Gel Permeation Chromatography (GPC) for Polymer Characterization

This compound serves as a valuable building block for the synthesis of more complex molecules, including polymers. acs.orgchemimpex.com When thiazole moieties are incorporated into polymer backbones, characterizing the resulting macromolecules is essential to understanding their structure-property relationships. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. mdpi.commdpi.com

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The technique is crucial for correlating a polymer's molecular weight with its physical and performance characteristics. In the context of thiazole-containing polymers, GPC has been used to characterize materials designed for applications in organic electronics and as antimicrobial agents. researchgate.netrsc.org

For example, studies on semiconducting polymers incorporating thiazole π-spacers have used GPC to determine their number-average molecular weight (Mn) and PDI. rsc.orgrsc.org These studies found that thiazole-based polymers often had lower molecular weights compared to their thiophene-containing analogues synthesized under similar conditions, a factor that influences their solubility and performance in devices. rsc.orgrsc.org Similarly, GPC was used to analyze well-defined antimicrobial copolymers containing a thiazole ring, confirming the successful synthesis of polymers with controlled molecular weights. researchgate.net

Table 3: GPC Data for Selected Thiazole-Containing Polymers

| Polymer | Number-Average Molecular Weight (M_n, kDa) | Polydispersity Index (PDI = M_w/M_n) | Eluent | Reference |

| BDT-DTzBT | 18.6 | 2.3 | o-Dichlorobenzene | rsc.org |

| IDT-DTzBT | 22.1 | 2.1 | o-Dichlorobenzene | rsc.org |

| Poly(2-aminothiazole) (PAT) | 10,400 (Da) | 2.1 | Dimethylformamide | mdpi.com |

| PU₁ (Polyurea) | 16,300 (Da) | 1.45 | Tetrahydrofuran (B95107) | mdpi.com |

| PU₂ (Polyurea) | 15,800 (Da) | 1.41 | Tetrahydrofuran | mdpi.com |

This table provides examples of molecular weight data obtained by GPC for various polymers containing thiazole units, demonstrating the utility of the technique in polymer characterization.

Future Directions and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on developing "green" and sustainable synthetic processes that minimize waste and environmental impact. core.ac.uk For thiazole (B1198619) derivatives, this includes the use of recyclable catalysts, ultrasonic irradiation, and atom-economical reactions. mdpi.comnankai.edu.cn Future research is geared towards applying these principles to the synthesis of (2-Bromothiazol-4-yl)methanol and its downstream products.

Key research efforts are likely to focus on:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. echemi.com Research into enzymatic methods for the synthesis and modification of thiazole rings could lead to greener production pathways.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can increase yield and purity. Adapting the synthesis of this compound to flow processes could make its production more efficient and scalable.

Atom-Economic Reactions: Methods like direct C-H arylation are being explored for the synthesis of polythiazoles as they reduce the number of steps and the generation of stoichiometric byproducts compared to traditional cross-coupling reactions. nankai.edu.cn Applying such strategies to build upon the this compound core represents a significant area for future development. For instance, a reported eco-friendly method for synthesizing thiazole derivatives utilizes a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation, highlighting a move towards cleaner processes. mdpi.com

Design of Targeted Chemical Probes and Tools for Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. opentargets.org The unique scaffold of this compound makes it an attractive starting point for the design of such tools. A chemical probe should ideally be potent, selective, and well-characterized to provide reliable insights into protein function or biological pathways. chemicalprobes.orgicr.ac.uk

Emerging research in this area includes:

Fluorescent Probes: By attaching fluorophores, derivatives of this compound could be developed into probes for imaging and sensing specific biomolecules or cellular events. illinois.edursc.org The thiazole ring itself is a component of luciferin, the substrate for the light-emitting enzyme luciferase, underscoring the inherent potential of thiazoles in bio-imaging. wikipedia.org

Covalent Inhibitors: The reactive bromine atom can be exploited to design covalent probes that form a permanent bond with a target protein, which is a powerful strategy for validating drug targets and studying their function. chemicalprobes.org

Target Enabling Packages (TEPs): this compound can serve as a foundational fragment for developing TEPs, which are comprehensive sets of reagents that enable the study of a specific protein target. opentargets.org This includes developing initial chemical matter, biochemical assays, and protein production methods. opentargets.org

Exploration of New Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of this compound is understood, there is ongoing research to discover novel transformations and expand its synthetic utility. smolecule.com The bromine at the C2 position and the hydroxymethyl group at the C4 position offer dual points for functionalization.

Future explorations may involve:

Novel Coupling Reactions: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds. researchgate.netacs.org Research is expanding to include new catalytic systems (e.g., using different metals or ligands) and coupling partners to access unprecedented molecular architectures.

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although often requiring high temperatures. wikipedia.org Investigating the cycloaddition potential of this compound derivatives under milder conditions could open new pathways to complex heterocyclic systems like pyridines. wikipedia.org

Solvent-Free Reactions: Inspired by green chemistry principles, the development of solvent-free reaction conditions, such as the synthesis of 2-aminothiazole (B372263) derivatives by reacting 2-bromothiazole (B21250) with amines at room temperature, represents a promising avenue for new transformations. rsc.org

Functional Group Interconversion: Exploring novel reagents and conditions for the selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or its conversion to other functional groups, will broaden the range of accessible derivatives. smolecule.com A recent report detailed an expeditious synthesis of 2-cyanothiazole (B74202) from cyanogen (B1215507) gas and a dithiane, proceeding through a novel 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate, showcasing the potential for discovering new reactive intermediates and products. acs.org

Integration with Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is a powerful tool for accelerating chemical research. By using methods like Density Functional Theory (DFT) and molecular docking, researchers can predict molecular properties, reaction outcomes, and biological activity before embarking on lengthy and resource-intensive laboratory synthesis. bohrium.comnih.govnih.gov

The integration of computational modeling with the study of this compound and its derivatives is an active area of research:

Predictive Synthesis: Computational models can help predict the feasibility and outcome of new reactions, guiding the design of synthetic routes and optimizing reaction conditions.

Rational Drug Design: Molecular docking studies can predict how thiazole derivatives bind to biological targets, such as enzymes or receptors. plos.orgresearchgate.netresearchgate.net This allows for the rational design of new therapeutic agents with improved potency and selectivity. For example, computational studies have been used to design novel thiazole derivatives as PI3K/mTOR dual inhibitors for cancer therapy. nih.gov

Understanding Electronic Properties: DFT calculations are used to understand the electronic structure of thiazole-containing molecules, which is crucial for designing materials with specific optoelectronic properties. bohrium.comacs.org

Table 1: Application of Computational Modeling in Thiazole Chemistry Research

| Computational Method | Application Area | Predicted Properties | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Materials Science, Reaction Mechanics | HOMO/LUMO energy levels, reorganization energies, electronic structure, vibrational frequencies | bohrium.comnih.govacs.org |

| Molecular Docking | Drug Discovery, Chemical Biology | Binding affinity, binding mode with protein targets, drug-receptor interactions | bohrium.comnih.govplos.orgresearchgate.net |

| ADME/Toxicity Prediction | Drug Discovery | Absorption, Distribution, Metabolism, Excretion (ADME) profiles, toxicity profiles | bohrium.comnih.govplos.org |

| QSAR (Quantitative Structure-Activity Relationship) | Drug Discovery | Correlation between chemical structure and biological activity | chemcomp.com |

Investigation into Optoelectronic Applications of Thiazole-Containing Compounds

Thiazole and its derivatives are gaining significant attention for their use in organic electronics. researchgate.net The electron-deficient nature of the thiazole ring makes it an excellent building block for n-type and ambipolar organic semiconductors. researchgate.netrsc.org These materials are key components in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The future of this compound in this field lies in its use as a monomer for novel functional materials:

Organic Semiconductors: The bromo-functionality allows for polymerization via cross-coupling reactions to create conjugated polymers. rsc.org The properties of these polymers can be fine-tuned by co-polymerization with other aromatic units to control the bandgap and charge carrier mobility. researchgate.netresearchgate.net Replacing thiophene (B33073) units with thiazole has been shown to be an effective strategy for lowering HOMO/LUMO energy levels, which can lead to higher open-circuit voltages in solar cells. rsc.org

Solar Cells: Thiazole-based materials have been successfully used as electron-donor molecules in organic solar cells, achieving power conversion efficiencies of over 6%. rsc.org Thiazolo[5,4-d]thiazole (B1587360) derivatives have also been explored as hole-selective materials in high-performance perovskite solar cells. nih.gov

Fluorescent Materials: The inherent fluorescence of some thiazole-based systems makes them candidates for use as emitters in OLEDs or as solid-state fluorescent dyes in optical devices. researchgate.netrsc.org

Table 2: Optoelectronic Properties of Selected Thiazole-Based Materials

| Material Type | Application | Key Properties / Findings | Reference(s) |

|---|---|---|---|

| Thiazole-based Copolymers | Organic Solar Cells (OPV) | Power conversion efficiency (PCE) of 6.3%; increased open-circuit voltage (Voc) compared to thiophene analogues. | rsc.org |

| Thiazolo[5,4-d]thiazole (TTz) Derivatives | Perovskite Solar Cells (PSC) | Acted as efficient hole-selective layers, improving PSC efficiency to 19.1% under 1-sun illumination. | nih.gov |

| Thiazole-containing Polymers | Organic Field-Effect Transistors (OFET) | Thiazole is a common electron-accepting heterocycle used to create high-performance semiconductors for OFETs. | researchgate.net |

| Symmetrically Substituted TTz Crystals | Solid-State Optical Devices | Exhibit significantly red-shifted absorption/emission spectra compared to solutions; potential as fluorescent dyes. | rsc.org |

| Thiazolothiazole-based Polymers | Electrochromic Devices | Showed short switching times (0.6 s) and good optical contrast (54%), demonstrating potential for smart windows. | researchgate.net |

Q & A

Q. How can kinetic vs. thermodynamic control be studied in bromothiazole reactions?

- Approach :

- Perform time-resolved NMR or in-situ IR to monitor intermediate formation.

- Use low-temperature conditions (-78°C) to trap kinetic products, with gradual warming to observe thermodynamic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.